Polymerization Rate Modulation by Comonomer Electronic Effects vs. TEGDMA
In visible-light photopolymerization, a synthesized dimethacrylamide (structurally consistent with N-(2-methyl-1-oxoallyl)methacrylamide) copolymerized with electron-withdrawing/acrylate comonomers dramatically increased polymerization rate and degree of conversion. By contrast, methacrylate comonomers significantly reduced both parameters. Importantly, the comparator triethylene glycol dimethacrylate (TEGDMA)-based system did not show a clear pattern under identical comonomer variation [1]. This demonstrates that the dimethacrylamide platform offers tuneable kinetics responsive to comonomer electronic character, whereas the ester-based dimethacrylate does not.
| Evidence Dimension | Response of polymerization rate and degree of conversion to comonomer electronic effects |
|---|---|
| Target Compound Data | Polymerization rate and degree of conversion increased with electron-withdrawing/acrylate comonomers; decreased with methacrylate comonomers. |
| Comparator Or Baseline | Triethylene glycol dimethacrylate (TEGDMA)-based system: no clear pattern observed |
| Quantified Difference | Qualitative directional difference; quantitative rates not reported in abstract but described as 'dramatically increased' for target vs. 'no clear pattern' for comparator. |
| Conditions | Visible light in situ photopolymerization with camphorquinone/amine initiator system, neat resin |
Why This Matters
The ability to tune polymerization kinetics through comonomer selection is a design lever absent in ester-based dimethacrylates, enabling tailored cure profiles for adhesives, dental resins, and 3D-printing formulations.
- [1] Xu Y, Xie D. Effect of (meth)acrylates on in situ visible light polymerization of dimethacrylamide. Bulletin of Materials Science, 2018, 41:103. DOI: 10.1007/s12034-018-1623-1. View Source
